molecular formula C16H26N4O2S B3004201 3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione CAS No. 329700-93-8

3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione

Cat. No.: B3004201
CAS No.: 329700-93-8
M. Wt: 338.47
InChI Key: AIRLTQUREVSKBX-UHFFFAOYSA-N
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Description

3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione is a synthetic compound with the molecular formula C19H24N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation and sulfonation reactions to introduce the pentyl and pentylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine ring or the attached alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated reagents and strong bases are often used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or analgesic treatments.

    Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors or inhibit specific enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use. Studies have shown that purine derivatives can exhibit significant analgesic and anti-inflammatory activities by antagonizing receptors like TRPA1 and inhibiting enzymes such as phosphodiesterases (PDEs) 4B/7A .

Comparison with Similar Compounds

  • 3-Methyl-7-pentyl-8-phenylsulfanylpurine-2,6-dione
  • 3-Methyl-8-(methylsulfanyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Comparison: Compared to similar compounds, 3-Methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione is unique due to the presence of two pentyl groups and a pentylsulfanyl group. This structural uniqueness may confer distinct chemical properties and biological activities, making it a valuable compound for specific research applications.

Properties

IUPAC Name

3-methyl-7-pentyl-8-pentylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-4-6-8-10-20-12-13(19(3)15(22)18-14(12)21)17-16(20)23-11-9-7-5-2/h4-11H2,1-3H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRLTQUREVSKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1SCCCCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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